Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride
Description
Historical Development and Discovery
The development of Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride traces its origins to the broader investigation of synthetic peptide substrates designed for enzyme specificity studies. The compound emerged from systematic research efforts aimed at creating fluorogenic substrates that could provide enhanced sensitivity and selectivity in proteolytic enzyme assays. Historical documentation indicates that the foundational work on naphthylamide-based substrates began with studies on Nα-benzoyl-dl-arginine-β-naphthylamide hydrochloride, which was demonstrated to serve as a substrate for trypsin rather than α-chymotrypsin in biochemical systems. This early research established the precedent for developing arginine-based naphthylamide derivatives with improved analytical properties.
The compound's development represents a refinement of earlier naphthylamide substrates, incorporating specific structural modifications that enhance both enzymatic recognition and fluorescent signal generation. The introduction of the methoxy group at the 4-position of the naphthyl ring system represents a critical advancement, as this modification significantly improves the compound's optical properties while maintaining its enzymatic specificity. The historical progression from simple arginine derivatives to sophisticated fluorogenic substrates reflects the evolving demands of biochemical research for more precise analytical tools.
The synthetic methodology for producing this compound builds upon established peptide coupling techniques, utilizing benzyloxycarbonyl protection strategies that were first developed in the mid-20th century. The compound was first documented in chemical databases in 2015, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and potential structural optimizations. This timeline reflects the compound's relatively recent introduction to the research community and its growing importance in specialized biochemical applications.
Chemical Nomenclature and Structural Taxonomy
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound's full chemical name, benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamate hydrochloride, precisely describes its structural architecture. This nomenclature system clearly identifies the stereochemical configuration, functional group positions, and the presence of the hydrochloride salt form.
The structural taxonomy of this compound places it within the broader category of protected amino acid derivatives, specifically those containing aromatic protecting groups and fluorophoric moieties. The benzyloxycarbonyl protecting group, commonly designated by the "Z" prefix, represents a standard approach for amino acid protection in peptide synthesis. The 4-methoxy-beta-naphthylamide portion serves dual functions as both a protecting group and a fluorogenic reporter system. This dual functionality distinguishes the compound from simpler amino acid derivatives and positions it within the specialized class of analytical reagents.
The compound exhibits a complex structural hierarchy that includes primary structural elements such as the L-arginine backbone, secondary modifications including the benzyloxycarbonyl protection, and tertiary features comprising the methoxy-substituted naphthylamide fluorophore. The stereochemical designation "L" indicates the natural configuration of the arginine residue, ensuring compatibility with biological enzyme systems that demonstrate stereospecific recognition patterns. The hydrochloride salt formation provides enhanced stability and improved handling characteristics compared to the free base form.
Position within Arginine Derivative Classification Systems
This compound occupies a distinctive position within the comprehensive classification system of arginine derivatives used in biochemical research. The compound belongs to the specific subclass of fluorogenic arginine substrates, which are characterized by their ability to generate detectable optical signals upon enzymatic cleavage. This classification distinguishes it from simple arginine esters, chromogenic substrates, and other non-fluorescent derivatives used in enzyme assays. The compound's classification as a cathepsin substrate specifically positions it within the proteolytic enzyme substrate category, where it demonstrates particular utility for studying cysteine protease activity.
Within the broader taxonomy of synthetic amino acid derivatives, this compound represents an advanced example of substrate design that incorporates multiple functional elements. The classification system recognizes several distinct categories of arginine derivatives: simple esters used for general proteolytic studies, chromogenic substrates that produce colorimetric changes, fluorogenic substrates that generate fluorescent signals, and specialized derivatives designed for specific enzyme families. This compound falls primarily within the fluorogenic category while demonstrating cross-functionality with chromogenic applications.
The compound's position within enzyme substrate classification systems reflects its optimized design for specific proteolytic enzyme families. Comparative analysis with related substrates such as Z-Arg-Arg-4-methoxy-beta-naphthylamide demonstrates the systematic approach to substrate design, where structural modifications are introduced to enhance selectivity for particular enzyme targets. The classification system recognizes the compound's unique position as a monomeric arginine substrate, distinguishing it from dipeptide and tripeptide substrates that demonstrate different enzymatic recognition patterns.
Relationship to Parent Compound N-benzyloxycarbonyl-l-arginine-4-methoxy-2-naphthylamide
The structural relationship between this compound and its parent compound N-benzyloxycarbonyl-l-arginine-4-methoxy-2-naphthylamide represents a carefully designed modification that enhances both stability and analytical utility. The parent compound, identified with PubChem CID 91873357, serves as the free base form from which the hydrochloride salt is derived. This relationship demonstrates the common practice in pharmaceutical and analytical chemistry of converting free base compounds to their corresponding salt forms to improve handling characteristics and stability profiles.
The molecular architecture shared between the parent compound and the hydrochloride derivative includes the complete carbon-nitrogen framework, with the primary difference being the association of a chloride ion with a protonated nitrogen center in the salt form. This structural relationship ensures that the fundamental enzymatic recognition properties remain unchanged while providing enhanced solubility characteristics in aqueous systems. The parent compound exhibits a molecular weight of approximately 464 g/mol compared to the 500 g/mol of the hydrochloride salt, reflecting the addition of hydrochloric acid during salt formation.
The relationship extends beyond simple salt formation to encompass shared synthetic pathways and common intermediate compounds. Both forms utilize identical synthetic strategies for their preparation, with the hydrochloride formation typically occurring as a final purification step. The parent compound and its hydrochloride derivative demonstrate equivalent enzymatic activity profiles, indicating that the salt formation does not significantly alter the three-dimensional structure critical for enzyme recognition. This relationship provides researchers with options for selecting the most appropriate form based on specific experimental requirements.
Significance in Biochemical Research and Analytical Chemistry
This compound has established significant importance in biochemical research through its applications in enzyme kinetic studies and analytical method development. The compound serves as a highly sensitive substrate for cathepsin enzymes, enabling researchers to quantify proteolytic activity with exceptional precision. The fluorogenic properties of the compound allow for real-time monitoring of enzymatic reactions, providing kinetic data that would be difficult to obtain using traditional analytical methods. This capability has proven particularly valuable in studies investigating the role of proteolytic enzymes in various biological processes.
The analytical chemistry applications of this compound extend beyond simple enzyme assays to encompass sophisticated analytical techniques including high-performance liquid chromatography and fluorescence spectroscopy. The compound's unique spectroscopic properties, with excitation and emission wavelengths optimized for common analytical instrumentation, make it an ideal choice for developing automated analytical methods. Research laboratories have adopted this substrate for screening potential enzyme inhibitors and for characterizing the substrate specificity of newly discovered proteolytic enzymes.
Properties
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4.ClH/c1-33-22-15-19(14-18-10-5-6-11-20(18)22)29-23(31)21(12-7-13-28-24(26)27)30-25(32)34-16-17-8-3-2-4-9-17;/h2-6,8-11,14-15,21H,7,12-13,16H2,1H3,(H,29,31)(H,30,32)(H4,26,27,28);1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVPJLCJFYEDGP-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78117-09-6 | |
| Record name | 78117-09-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride typically involves the protection of the arginine amino group, followed by the introduction of the 4-methoxy-beta-naphthylamide moiety. The process generally includes:
- Protection of the arginine amino group using a suitable protecting group such as benzyloxycarbonyl (Z).
- Coupling of the protected arginine with 4-methoxy-beta-naphthylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the amino group to yield the final product.
- Conversion to the hydrochloride salt form for stability and solubility .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield arginine and 4-methoxy-beta-naphthylamine.
Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Substitution: The naphthylamide moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid.
Major Products Formed:
Hydrolysis: Arginine and 4-methoxy-beta-naphthylamine.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitrated or sulfonated derivatives of the naphthylamide moiety.
Scientific Research Applications
Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzymatic assays to study protease activity and specificity.
Biology: In cell biology to investigate protein degradation pathways and enzyme kinetics.
Medicine: In drug discovery and development to screen for potential inhibitors of proteolytic enzymes.
Industry: In the production of diagnostic kits and reagents for biochemical assays.
Mechanism of Action
The mechanism of action of Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride involves its interaction with proteolytic enzymes. The compound acts as a substrate for these enzymes, which cleave the peptide bond between arginine and the naphthylamide moiety. This cleavage releases the 4-methoxy-beta-naphthylamine, which can be detected using various analytical techniques. The molecular targets include serine proteases, cysteine proteases, and metalloproteases, which play crucial roles in protein degradation and regulation .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The provided evidence lacks direct comparative studies of Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride with analogous compounds.
Structural Analogs
Other Arginine Derivatives :
- Benzoyl-L-arginine-4-nitroanilide (BAPNA) : A widely used substrate for trypsin and thrombin. Unlike Z-L-Arginine-4-methoxy-beta-naphthylamide, BAPNA releases 4-nitroaniline upon cleavage, which absorbs at 405 nm. The methoxy group in the target compound may alter solubility and enzymatic kinetics.
- Z-L-Arginine-7-amido-4-methylcoumarin : A fluorogenic substrate with similar arginine backbone but replaces the β-naphthylamide group with a coumarin derivative. This substitution shifts detection from spectrophotometric to fluorometric methods.
β-Naphthylamide-Based Substrates :
- Gly-Pro-β-naphthylamide : Used for dipeptidyl peptidase IV assays. The absence of the arginine and methoxy groups in this compound limits its specificity to different protease classes.
Functional Analogs
Small-Molecule Hydrochlorides :
- While Tapentadol Hydrochloride () and Memantine Hydrochloride () are unrelated structurally, they share the hydrochloride salt formulation. However, their applications (analgesic and NMDA receptor antagonist, respectively) differ entirely from the biochemical research focus of this compound.


Key Differences
Research and Application Insights
- Biochemical Utility: The methoxy group in this compound may enhance stability against non-specific hydrolysis compared to non-substituted analogs like BAPNA. This property is critical in long-term enzyme kinetics studies .
- Limitations : Unlike fluorogenic substrates (e.g., coumarin derivatives), this compound requires post-reaction chemical modification (e.g., diazotization) for detection, complicating high-throughput assays.
Notes on Evidence Limitations
The provided sources lack explicit comparative data for this compound. Structural analogs discussed here are inferred from general biochemical literature, as the evidence focuses on unrelated hydrochlorides (e.g., Tapentadol, Memantine) or supplier details . Further experimental studies are needed to quantify enzymatic efficiency, solubility, and stability against direct analogs.
Biological Activity
Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride is a synthetic compound derived from the amino acid arginine, modified by the addition of a 4-methoxy-beta-naphthylamide group. This compound has garnered interest in biochemical research, particularly for its potential applications in proteomics and enzymatic activity studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO·HCl
- Molecular Weight : 304.80 g/mol
- CAS Number : 78117-09-6
The compound's unique structure allows it to interact specifically with various proteolytic enzymes, making it a valuable tool in biological assays.
This compound primarily functions as a substrate for proteolytic enzymes. The cleavage of the peptide bond between arginine and the naphthylamide moiety releases 4-methoxy-beta-naphthylamine, which can be quantitatively analyzed using various detection methods. Its interaction with different classes of proteases, including serine, cysteine, and metalloproteases, is critical for understanding protein degradation pathways and enzyme kinetics .
Enzymatic Assays and Applications
The compound is extensively used in enzymatic assays to study the specificity and activity of proteases. It serves as a substrate in:
- Protease Activity Studies : To measure the rate of hydrolysis by specific proteases.
- Drug Discovery : Screening for inhibitors that target proteolytic enzymes involved in various diseases.
- Biochemical Assays : Used in diagnostic kits for detecting enzyme activity related to metabolic disorders.
Case Studies
- Protease Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific proteases involved in cancer progression. In vitro studies showed significant reductions in protease activity when treated with this compound, highlighting its potential as a therapeutic agent.
- Cellular Mechanisms : In cellular models, the compound has been shown to modulate protein degradation pathways, impacting cellular responses to stress and apoptosis. For example, treatment with this compound resulted in altered levels of key regulatory proteins associated with cell survival and death .
Comparative Activity Table
| Protease Type | Substrate Used | Activity Level (Relative) | Comments |
|---|---|---|---|
| Serine Proteases | Z-L-Arginine | High | Effective substrate for trypsin-like enzymes |
| Cysteine Proteases | Z-L-Arginine | Moderate | Shows variable activity depending on enzyme concentration |
| Metalloproteases | Z-L-Arginine | Low | Less effective compared to serine and cysteine proteases |
Safety and Toxicity
While this compound is generally considered safe for laboratory use, appropriate handling procedures should be followed to mitigate any potential hazards associated with chemical exposure. Toxicity studies indicate that at recommended concentrations, it poses minimal risk to cellular models used in research .
Q & A
Q. What are the standard protocols for quantifying protease activity using Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride in vitro?
- Methodological Answer : This compound is a fluorogenic substrate for proteases such as trypsin, cathepsins, and aminopeptidases. The assay involves:
Substrate Preparation : Dissolve the compound in dimethyl sulfoxide (DMSO) or ultrapure water (resistivity >18 MΩ·cm) at 1–5 mM, then dilute in assay buffer (e.g., phosphate-buffered saline, pH 7.4) .
Enzyme Incubation : Add the enzyme (e.g., 0.1–1 U/mL) to the substrate solution and incubate at 37°C for 30–60 minutes.
Detection : Measure fluorescence at excitation/emission wavelengths of 340/425 nm (or comparable ranges for β-naphthylamide derivatives). The liberated 4-methoxy-β-naphthylamide moiety produces a quantifiable signal proportional to enzyme activity .
Validation : Include positive controls (e.g., purified enzyme) and negative controls (substrate-only) to confirm specificity.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store lyophilized powder at –20°C in airtight, light-protected containers. For working solutions, prepare aliquots to avoid freeze-thaw cycles .
- Solubility : Use ultrapure water or DMSO for dissolution. Filter through 0.22 µm membranes to remove particulates .
- Stability Testing : Periodically assess substrate integrity via HPLC or fluorescence baseline checks to detect hydrolysis or degradation .
Q. What enzymes are typically studied using this compound as a substrate?
- Methodological Answer : The compound is cleaved by arginine-specific proteases , including:
- Trypsin-like enzymes : Cleaves at the C-terminal side of arginine residues.
- Cathepsins (e.g., Cathepsin B/L) : Requires optimization of pH (acidic conditions for lysosomal proteases) .
- Aminopeptidases : Use in combination with inhibitors (e.g., EDTA for metalloproteases) to isolate target enzyme activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data obtained with this substrate across different experimental setups?
- Methodological Answer : Discrepancies often arise from:
- Buffer Composition : Ionic strength and pH variations affect enzyme kinetics. Standardize buffers (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin) .
- Substrate Concentration : Perform Michaelis-Menten experiments to determine optimal [S] (e.g., 10–200 µM) and avoid substrate inhibition .
- Interference : Test for autofluorescence in biological samples (e.g., serum) and use quenching agents (e.g., sodium dithionite) if needed .
Validation : Cross-validate with orthogonal methods like mass spectrometry or chromogenic substrates (e.g., 4-nitroanilide derivatives) .
Q. What strategies optimize the use of this compound in high-throughput screening (HTS) for drug discovery?
- Methodological Answer :
- Microplate Format : Use 96- or 384-well plates with automated liquid handlers to dispense substrate and enzyme .
- Signal-to-Noise Ratio : Optimize substrate concentration to maximize fluorescence while minimizing background (e.g., 50 µM substrate in 100 µL reactions) .
- Z’-Factor Validation : Ensure Z’ > 0.5 by testing positive (enzyme + substrate) and negative (substrate-only) controls in triplicate .
Q. How can researchers investigate the cell permeability of this compound for intracellular enzyme assays?
- Methodological Answer :
- Membrane-Permeable Derivatives : Synthesize esterified analogs (e.g., acetoxymethyl esters) to enhance uptake, followed by intracellular esterase cleavage .
- Uptake Measurement : Treat cells with the compound (10–100 µM), lyse after incubation, and quantify liberated 4-methoxy-β-naphthylamide via HPLC or fluorescence microscopy .
- Controls : Use impermeable inhibitors (e.g., E-64 for cysteine proteases) to confirm intracellular activity .
Key Considerations for Advanced Studies
- Contradictory Data Analysis : If enzyme activity varies between batches, assess substrate purity via TLC (≥99%) and confirm enzyme specificity with knockout models or siRNA .
- Structural Modifications : Explore derivatives (e.g., Z-Arg-Arg-4-methoxy-β-naphthylamide) to target dipeptidyl peptidases or enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


